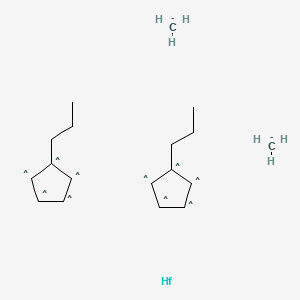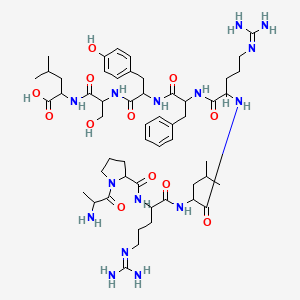
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule It features a purine base, which is a fundamental component of nucleotides, the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be carried out in batch reactors or continuous flow systems.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, would be implemented to verify the compound’s structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The methoxy and silyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s purine base makes it a candidate for studying nucleotide interactions and enzyme mechanisms. It can be used in assays to investigate DNA and RNA synthesis, repair, and regulation.
Medicine
Medically, this compound could be explored for its potential as a therapeutic agent. Its structural similarity to nucleotides suggests it might interact with enzymes involved in nucleic acid metabolism, making it a potential candidate for antiviral or anticancer drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, enabling the creation of tailored materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound might inhibit enzymes involved in nucleotide synthesis or metabolism by mimicking natural substrates.
Binding to Nucleic Acids: It could bind to DNA or RNA, affecting their structure and function, potentially leading to therapeutic effects in diseases involving nucleic acid dysregulation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral research.
Tenofovir: An antiviral drug with a similar purine base structure.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Unlike simpler nucleoside analogs, its complex structure allows for more diverse interactions and modifications, making it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C37H45N5O6Si |
|---|---|
Peso molecular |
683.9 g/mol |
Nombre IUPAC |
2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol |
InChI |
InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-29(47-35(31(32)43)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40) |
Clave InChI |
CBAUNERZXFKXOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)



![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)




![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)

![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)
